3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S2/c21-13-3-1-12(2-4-13)17(25)11-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-5-14(22)6-8-15/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBKFLNJFBIACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 404.93 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for diverse biological activities.
Research indicates that compounds similar to thienopyrimidines often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives have been shown to inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
- Antioxidant Properties : These compounds may also exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
- Interaction with Receptors : Some studies suggest that these compounds can interact with various receptors, including those involved in inflammatory responses.
Anticancer Activity
Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance:
- A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Another research highlighted the ability of these compounds to inhibit tumor growth in xenograft models .
Antimicrobial Activity
Thienopyrimidine derivatives have also shown promise as antimicrobial agents:
- Research indicates that these compounds possess activity against a range of bacteria and fungi, potentially through the disruption of cellular membranes or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
The anti-inflammatory properties of thienopyrimidine derivatives have been documented:
- In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in macrophages .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2009) | Inhibition of 11β-hydroxysteroid dehydrogenase isozymes, suggesting potential for treating metabolic disorders. |
| Fun et al. (2011) | Demonstrated anticancer effects in vitro against various cell lines; significant reduction in cell viability was observed. |
| Chidan Kumar et al. (2014) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria; effective at low concentrations. |
Preparation Methods
Reaction Mechanism
- Intermediate Formation : Heating 2H-thieno[3,2-d]oxazine-2,4(1H)-dione with 4-chlorophenylacetaldehyde in ethanol generates a Schiff base intermediate via nucleophilic attack of the aldehyde on the oxazine ring.
- Cyclization : Addition of 4-chloroaniline and potassium hydroxide induces cyclization, forming the thieno[3,2-d]pyrimidin-4(3H)-one core. The thioether side chain is introduced via a Michael addition of 2-(4-chlorophenyl)-2-oxoethyl mercaptan.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 62–65 |
| Base | KOH | 67 |
| Temperature | Reflux (80°C) | 65 |
| Reaction Time | 14 h | 62 |
This method minimizes purification steps, though column chromatography is required for final isolation.
Stepwise Condensation and Cyclization
A modular approach involves synthesizing the thienopyrimidinone core before introducing substituents.
Core Synthesis
- Thieno[3,2-d]pyrimidinone Formation : Reacting 4-aminothiophene-3-carboxylic acid with acetic anhydride yields 4-acetamidothiophene-3-carbonyl chloride, which undergoes cyclization with ammonium thiocyanate to form 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
- Chlorophenyl Introduction :
- Step 1 : Nucleophilic aromatic substitution at position 3 using 4-chlorophenylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C.
- Step 2 : Thioether linkage via reaction with 2-(4-chlorophenyl)-2-oxoethyl thiol in dimethylformamide (DMF) with triethylamine.
Yield Comparison
| Step | Reagent | Yield (%) |
|---|---|---|
| Core Cyclization | NH4SCN, Ac2O | 72 |
| 3-Substitution | 4-ClC6H4MgBr | 68 |
| Thioether Formation | HSCH2CO(4-ClC6H4) | 75 |
This method offers precise control over substitution sites but requires stringent anhydrous conditions.
Solid-Phase Synthesis for High-Throughput Production
A modified solid-phase protocol immobilizes the thienopyrimidinone core on Wang resin, enabling sequential functionalization.
Procedure
- Resin Activation : Wang resin is functionalized with a hydroxyl linker using DCC/NHS chemistry.
- Core Attachment : 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one is coupled via Mitsunobu reaction.
- Side Chain Addition :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this thieno[3,2-d]pyrimidinone derivative to improve yield and purity?
- Methodology: Synthesis typically involves multi-step reactions starting from chlorophenyl precursors. Key steps include thioether bond formation and cyclization. Optimize reaction conditions (e.g., temperature: 60–80°C, solvents: DMF/DMSO) and use catalysts like p-toluenesulfonic acid to enhance cyclization efficiency . Monitor intermediates via TLC and purify via column chromatography using ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology: Use ¹H/¹³C NMR to confirm aromatic protons and thieno-pyrimidine core. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For crystallinity, employ X-ray crystallography to resolve 3D conformation .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology: Test solubility in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Use HPLC to monitor stability under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Lipophilicity (LogP) can be predicted via computational tools (e.g., MarvinSketch) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance biological activity?
- Methodology: Synthesize derivatives by modifying the chlorophenyl group (e.g., fluorination) or thioether linker (e.g., replacing with sulfoxide). Evaluate bioactivity against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or topoisomerase II .
Q. How can researchers resolve contradictory data between computational predictions and experimental bioactivity results?
- Methodology: Re-evaluate docking parameters (e.g., binding site flexibility, solvation effects). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Cross-check cytotoxicity data across multiple cell lines .
Q. What experimental approaches are used to identify the compound’s mechanism of enzyme inhibition?
- Methodology: Perform kinetic assays (e.g., fluorogenic substrate cleavage) to determine inhibition type (competitive/non-competitive). Use Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK). Combine with siRNA knockdown to confirm target specificity .
Q. How can researchers address low bioavailability in preclinical models?
- Methodology: Modify the thioether group to improve metabolic stability (e.g., replace with a methylene group). Use pro-drug strategies (e.g., esterification of the ketone moiety). Assess pharmacokinetics (Cmax, t₁/₂) in rodent models via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in cytotoxicity data across different studies?
- Methodology: Compare assay conditions (e.g., cell line origin, incubation time). Validate results using clonogenic assays or apoptosis markers (Annexin V/PI). Investigate batch-to-batch variability in compound purity via HPLC-UV .
Q. What methods confirm the compound’s selectivity for a target enzyme over structurally similar isoforms?
- Methodology: Use catalytic domain-specific inhibitors in competition assays. Perform crystallography to compare binding modes. Apply CRISPR-Cas9 knockout models to isolate isoform-specific effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
